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A Technical Whitepaper on the Research Chemical Cl2201

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Compound of Interest					
Compound Name:	Cl2201				
Cat. No.:	B593042	Get Quote			

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Introduction

Cl2201 (CAS: 1391486-12-6) is a synthetic cannabinoid receptor agonist (SCRA) intended for forensic and research applications.[1] Structurally, it is a naphthoylindole, belonging to a class of compounds that has been the subject of extensive research due to their potent interaction with the endocannabinoid system.

Cl2201 is a direct chemical derivative of AM-2201, a well-documented potent synthetic cannabinoid.[1] The key structural difference is the addition of a chlorine atom at the 4-position of the naphthalene group.[1] Its formal chemical name is (4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone.[1][2][3] Given its structural similarity to AM-2201, it is presumed to act as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, though comprehensive pharmacological data for Cl2201 itself is not yet available in peer-reviewed literature.

This guide provides a summary of the known physicochemical properties of **Cl2201**, inferred pharmacological activity based on related compounds, and standardized experimental protocols and workflows relevant to its characterization.



Physicochemical and Analytical Data

The fundamental chemical properties of **Cl2201** are summarized below. This data is critical for handling, storage, and analytical identification of the compound.

Property	Value	Reference
Formal Name	(4-chloro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]-methanone	[1]
Synonyms	JWH 398 N-(5-fluoropentyl) analog, CL-2201	[1][2][3]
CAS Number	1391486-12-6	[1][4]
Molecular Formula	C24H21CIFNO	[1][3][4]
Formula Weight	393.9 g/mol	[1]
UV λmax	219, 314 nm	[1]
Storage	-20°C	[1]
Stability	≥ 4 years (under specified storage)	[1]
Solubility	Dichloromethane: 20 mg/mL, DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 5 mg/mL	[1]

Pharmacological Profile

While the specific pharmacological properties of **Cl2201** are not yet fully characterized, its mechanism of action can be inferred from its close structural analog, AM-2201.[1] AM-2201 is a potent, non-selective full agonist for the cannabinoid receptors.[5] It is expected that the addition of a chloro- group on the naphthoyl ring of **Cl2201** modulates its binding affinity and efficacy, but it will likely retain a similar pharmacological target.

The established pharmacological data for the parent compound AM-2201 is presented for comparative purposes.

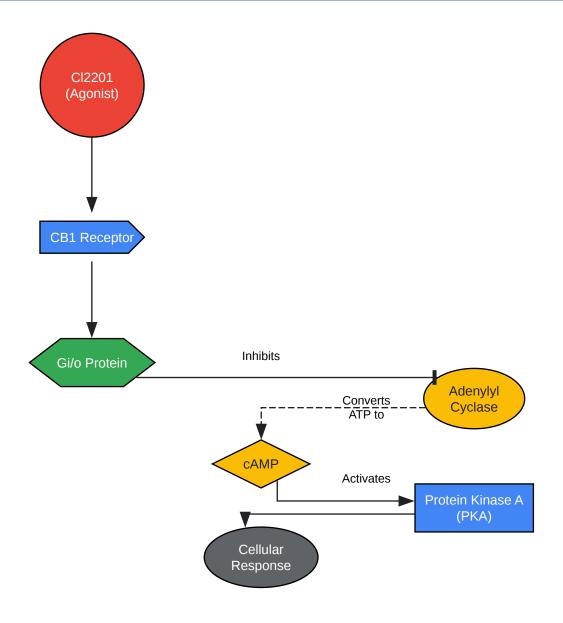


Compound	Target	Assay Type	Value	Reference
AM-2201	Human CB1 Receptor	Binding Affinity (K _i)	1.0 nM	[1][5]
Human CB2 Receptor	Binding Affinity (K _i)	2.6 nM	[1][5]	
Human CB1 Receptor	Functional Efficacy (EC50)	38 nM	[5]	_
Human CB2 Receptor	Functional Efficacy (EC50)	58 nM	[5]	_

Visualization of Pathways and Workflows Cannabinoid Receptor Signaling Pathway

As a presumed CB1/CB2 agonist, **CI2201** is expected to activate the canonical Gi/o-protein coupled receptor signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of downstream ion channels and kinase pathways.





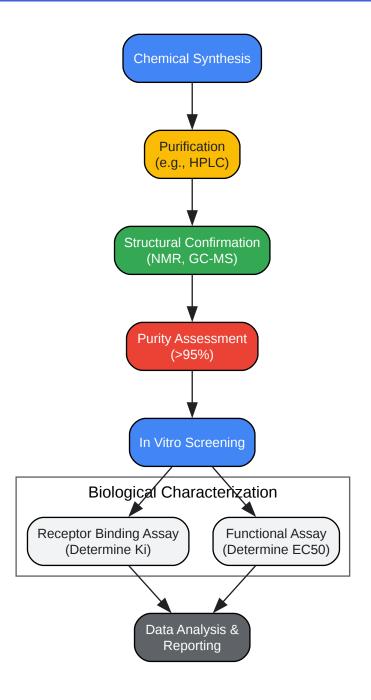
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Caption: Canonical Gi-coupled signaling pathway for the CB1 receptor activated by an agonist like **CI2201**.

Standard Research Chemical Characterization Workflow

The process of characterizing a novel research chemical like **Cl2201** follows a structured workflow. This ensures that its identity, purity, and primary biological activity are well-defined before more complex investigations are undertaken.





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